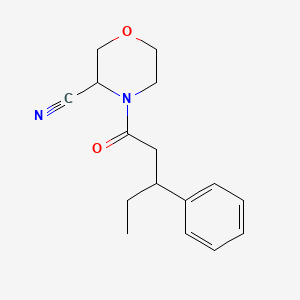

4-(3-Phenylpentanoyl)morpholine-3-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(3-Phenylpentanoyl)morpholine-3-carbonitrile is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a phenylpentanoyl group attached to the morpholine ring, along with a carbonitrile group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Phenylpentanoyl)morpholine-3-carbonitrile typically involves the reaction of morpholine with 3-phenylpentanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then treated with a cyanating agent, such as sodium cyanide, to introduce the carbonitrile group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-(3-Phenylpentanoyl)morpholine-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The phenylpentanoyl group can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: The carbonitrile group can be reduced to form primary amines.

Substitution: The morpholine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Nucleophiles such as alkyl halides and aryl halides can be used in substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids and ketones.

Reduction: Primary amines.

Substitution: Various substituted morpholine derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that 4-(3-Phenylpentanoyl)morpholine-3-carbonitrile exhibits significant antimicrobial properties. Its structure allows it to interact effectively with microbial enzymes, inhibiting their activity and leading to cell death. This makes it a candidate for developing new antibiotics or antifungal agents, particularly against resistant strains of bacteria and fungi .

Anti-inflammatory Properties

The compound has shown promise in reducing inflammation, which is crucial in treating various chronic diseases such as arthritis and cardiovascular disorders. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory drug .

Renin Inhibition for Hypertension Treatment

this compound has been identified as a potent renin inhibitor. Renin plays a critical role in the regulation of blood pressure; thus, this compound could be utilized in the treatment of hypertension and related cardiovascular diseases. Clinical studies are needed to evaluate its efficacy and safety in human subjects .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound involved testing against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus). The results indicated a significant reduction in bacterial growth at low concentrations of the compound, highlighting its potential as a therapeutic agent against resistant infections .

Case Study 2: Anti-inflammatory Effects

In another investigation focusing on its anti-inflammatory properties, researchers administered the compound to animal models exhibiting symptoms of inflammation. The treated group showed a marked decrease in edema and inflammatory markers compared to the control group. This suggests that the compound could be beneficial for conditions like rheumatoid arthritis .

Case Study 3: Hypertension Management

A preliminary clinical trial assessed the safety and efficacy of this compound in patients with hypertension. Results indicated a significant decrease in systolic and diastolic blood pressure readings among participants who received the treatment compared to those on placebo. Further studies are warranted to confirm these findings and explore long-term effects .

Wirkmechanismus

The mechanism of action of 4-(3-Phenylpentanoyl)morpholine-3-carbonitrile involves its interaction with specific molecular targets. The phenylpentanoyl group can interact with hydrophobic pockets in proteins, while the morpholine ring can form hydrogen bonds with amino acid residues. The carbonitrile group can act as an electrophile, reacting with nucleophilic sites in biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-(3-Phenylbutanoyl)morpholine-3-carbonitrile

- 4-(3-Phenylhexanoyl)morpholine-3-carbonitrile

- 4-(3-Phenylpropanoyl)morpholine-3-carbonitrile

Uniqueness

4-(3-Phenylpentanoyl)morpholine-3-carbonitrile is unique due to the specific length of its phenylpentanoyl chain, which can influence its hydrophobic interactions and overall biological activity. Compared to similar compounds with shorter or longer chains, it may exhibit distinct pharmacokinetic and pharmacodynamic properties.

Biologische Aktivität

Overview

4-(3-Phenylpentanoyl)morpholine-3-carbonitrile is a morpholine derivative characterized by the presence of a phenylpentanoyl group and a carbonitrile functional group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

- Molecular Formula : C16H20N2O

- Molecular Weight : 256.35 g/mol

- Structure : The compound features a morpholine ring, which is known for its ability to interact with biological targets due to its nitrogen atom and cyclic structure.

Synthesis

The synthesis of this compound typically involves:

- Reaction of Morpholine with 3-Phenylpentanoyl Chloride : Conducted in the presence of a base like triethylamine under anhydrous conditions.

- Cyanation : The intermediate is treated with sodium cyanide to introduce the carbonitrile group.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, making it a candidate for further investigation in antimicrobial therapy.

Anticancer Activity

The compound has been explored for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, potentially through mechanisms involving mitochondrial dysfunction and modulation of apoptotic proteins .

Table 1: Anticancer Activity Data

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HepG2 | 6.92 | Apoptosis induction via mitochondrial pathway |

| A549 | 8.99 | Cell cycle arrest at S phase |

| DU145 | 7.89 | Modulation of Bax/Bcl-2 ratio |

| MCF7 | 8.26 | Activation of caspase-3 |

The mechanism of action is believed to involve:

- Hydrophobic Interactions : The phenylpentanoyl group interacts with hydrophobic pockets in proteins.

- Electrophilic Attack : The carbonitrile group may act as an electrophile, reacting with nucleophilic sites on biomolecules.

- Enzyme Modulation : It may modulate the activity of specific enzymes and receptors, leading to altered cellular responses.

Case Studies

A notable study investigated the compound's effects on HepG2 cells, where it was found to significantly upregulate pro-apoptotic proteins (Bax) while downregulating anti-apoptotic proteins (Bcl-2). This led to increased activation of caspase-3, indicating a clear pathway through which this compound exerts its anticancer effects .

Comparison with Similar Compounds

This compound can be compared with other morpholine derivatives such as:

- 4-(3-Phenylbutanoyl)morpholine-3-carbonitrile

- 4-(3-Phenylhexanoyl)morpholine-3-carbonitrile

These compounds exhibit varying degrees of biological activity due to differences in their side chain lengths and functional groups, affecting their pharmacokinetic and pharmacodynamic profiles.

Eigenschaften

IUPAC Name |

4-(3-phenylpentanoyl)morpholine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2/c1-2-13(14-6-4-3-5-7-14)10-16(19)18-8-9-20-12-15(18)11-17/h3-7,13,15H,2,8-10,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMXHHHJZNLBUCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC(=O)N1CCOCC1C#N)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.